molecular formula C15H10N2O3S B2580227 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid CAS No. 2173628-79-8

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid

Cat. No. B2580227
CAS RN: 2173628-79-8
M. Wt: 298.32
InChI Key: RHZRBNKJTHMULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, which are structurally similar to the compound , has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the preparation of 1,3,5-triazine 4-aminobenzoic acid derivatives by conventional method or by using microwave irradiation .

Scientific Research Applications

Biosynthesis of Natural Products

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid is related to benzoic acid, which plays a crucial role in the biosynthesis of natural products such as zaragozic acid A, paclitaxel (taxol), and cocaine. Benzoic acid serves as a building block in these biosynthetic pathways, contributing to the formation of various polyketides in both prokaryotic microorganisms and eukaryotes (Garcia-Bernardo et al., 2004).

Antibacterial Activity

Compounds derived from the synthesis involving benzoic acid, such as this compound, have demonstrated antibacterial activity. A study on the synthesis and characterization of related compounds revealed significant antimicrobial activity against various bacteria, including E. coli (Banday et al., 2010).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of compounds related to this compound, such as 4-(3-Benzoylthioureido)benzoic acid, provide valuable insights into their chemical properties and potential applications in research and technology. These studies include crystallographic analysis and various spectroscopic techniques (Aydın et al., 2010).

Liquid Crystalline Behavior

Research into liquid crystalline complexes related to benzoic acid derivatives, including those with polar cyano groups, highlights the potential of these compounds in the development of supramolecular liquid crystals. These studies focus on the thermal behavior and phase characterizations of such complexes (Alaasar & Tschierske, 2019).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds utilizing derivatives of benzoic acid, such as 4-(2-cyanoacetamido)benzoic acid, has been explored. These compounds have potential applications in various fields due to their diverse chemical structures (Fadda et al., 2012).

Mechanism of Action

properties

IUPAC Name

4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-9-11(8-13-2-1-7-21-13)14(18)17-12-5-3-10(4-6-12)15(19)20/h1-8H,(H,17,18)(H,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZRBNKJTHMULO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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